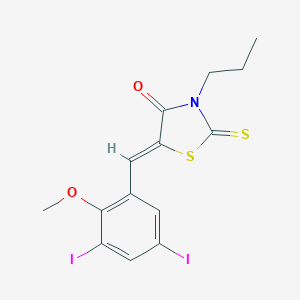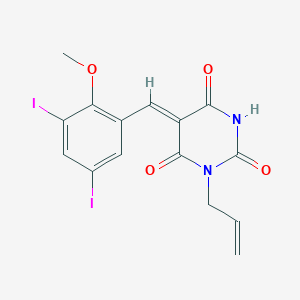![molecular formula C22H21IN2O5S B301715 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide, also known as DPA-714, is a novel ligand that has gained significant attention in scientific research due to its potential applications in the field of molecular imaging. This compound is a high-affinity and selective ligand for the translocator protein (TSPO), which is a mitochondrial membrane protein that is involved in various cellular processes, including apoptosis, inflammation, and steroidogenesis.
科学的研究の応用
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been extensively used in pre-clinical and clinical studies as a radioligand for imaging TSPO expression in various tissues, including the brain, heart, and liver. TSPO expression is upregulated in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. Therefore, 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been used to investigate the role of TSPO in these diseases and to develop new diagnostic and therapeutic strategies.
作用機序
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide binds to the TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including apoptosis, inflammation, and steroidogenesis. The exact mechanism of action of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide is not fully understood, but it is believed to involve the regulation of mitochondrial function and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the regulation of intracellular signaling pathways, and the modulation of immune responses. 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide also has some limitations, including its relatively short half-life, which can limit its use in longitudinal studies, and its potential to bind to other proteins in addition to TSPO, which can lead to non-specific binding.
将来の方向性
There are several future directions for the use of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide in scientific research. One direction is the development of new radioligands for TSPO imaging that have improved pharmacokinetic properties and higher sensitivity. Another direction is the investigation of the role of TSPO in various diseases, including cancer, neuroinflammation, and neurodegenerative diseases. Finally, the development of new therapeutic strategies targeting TSPO using 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide or other ligands is an important future direction for scientific research.
Conclusion
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide is a novel ligand that has gained significant attention in scientific research due to its potential applications in the field of molecular imaging. The synthesis of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been optimized to yield high purity and high yield, making it a valuable tool for scientific research. 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been extensively used in pre-clinical and clinical studies as a radioligand for imaging TSPO expression in various tissues. The exact mechanism of action of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide is not fully understood, but it is believed to involve the regulation of mitochondrial function and the modulation of intracellular signaling pathways. 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide also has some limitations, including its relatively short half-life and potential for non-specific binding. There are several future directions for the use of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide in scientific research, including the development of new radioligands, investigation of the role of TSPO in various diseases, and the development of new therapeutic strategies targeting TSPO.
合成法
The synthesis of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide involves the reaction of 2-amino-5-methoxybenzenesulfonamide with 4-iodoaniline in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with 2,5-dimethoxybenzoyl chloride to yield the final product. The synthesis of 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.
特性
製品名 |
2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide |
|---|---|
分子式 |
C22H21IN2O5S |
分子量 |
552.4 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C22H21IN2O5S/c1-29-18-12-13-21(30-2)20(14-18)25(31(27,28)19-6-4-3-5-7-19)15-22(26)24-17-10-8-16(23)9-11-17/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
CMIBQELJLHYSIW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)